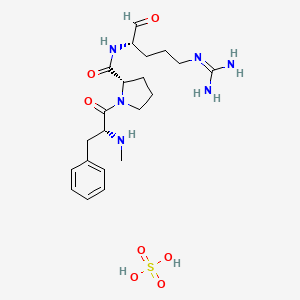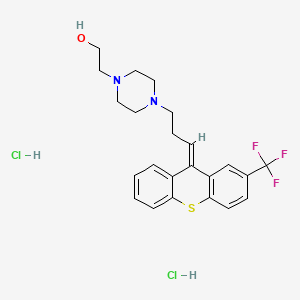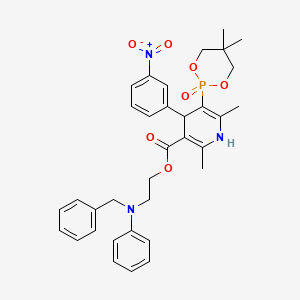
Emd 386088 Hydrochlorid
Übersicht
Beschreibung
EMD 386088 hydrochloride is an indole derivative used in scientific research. It acts as a potent partial agonist of the 5-hydroxytryptamine receptor 6, with a high affinity for this receptor. Additionally, it has moderate affinity for the 5-hydroxytryptamine receptor 3 and functions as a dopamine reuptake inhibitor .
Wissenschaftliche Forschungsanwendungen
EMD 386088 Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die 5-Hydroxytryptamin-Rezeptor-6-Agonisten betreffen.
Biologie: Es wird in der Forschung an Neurotransmittersystemen eingesetzt, insbesondere in Studien, die sich mit Serotonin- und Dopamin-Signalwegen befassen.
Industrie: Es wird bei der Entwicklung neuer Medikamente verwendet, die auf das zentrale Nervensystem abzielen.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wirkung als partieller Agonist des 5-Hydroxytryptamin-Rezeptors 6 aus. Dieser Rezeptor ist an der Modulation der Neurotransmitterfreisetzung beteiligt, insbesondere von Serotonin und Dopamin. Durch die Bindung an diesen Rezeptor kann this compound verschiedene Signalwege beeinflussen, was zu den beobachteten pharmakologischen Wirkungen führt. Darüber hinaus trägt seine Rolle als Dopamin-Wiederaufnahmehemmer zu seiner antidepressiven Wirkung bei .
Wirkmechanismus
Target of Action
EMD 386088 hydrochloride is a potent 5-HT6 receptor partial agonist . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
EMD 386088 hydrochloride interacts with its target, the 5-HT6 receptor, by binding to it. This binding event triggers a conformational change in the receptor, which leads to the activation of the Gs protein. The activated Gs protein then stimulates the production of cyclic AMP (cAMP), leading to the activation of a signal transduction pathway .
Biochemical Pathways
The activation of the 5-HT6 receptor by EMD 386088 hydrochloride leads to an increase in cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. These changes can affect a variety of cellular processes, including gene transcription, ion channel conductivity, and neurotransmitter release .
Pharmacokinetics
The compound is soluble in water and dmso , which suggests that it could be administered orally or intravenously. The exact absorption, distribution, metabolism, and excretion (ADME) properties would need to be determined experimentally.
Result of Action
EMD 386088 hydrochloride has been shown to have antidepressant-like effects in animal models . This is likely due to its action on the 5-HT6 receptor, which is known to be involved in mood regulation . Additionally, it has been found to impair memory in vivo .
Biochemische Analyse
Biochemical Properties
EMD 386088 hydrochloride plays a significant role in biochemical reactions by selectively binding to 5-HT6 receptors. This interaction is characterized by high affinity and specificity, with an EC50 value of 1.0 nM . The compound exhibits selectivity over other serotonin receptors, including 5-HT1D, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT4, 5-HT1A, and 5-HT7 . EMD 386088 hydrochloride’s binding to 5-HT6 receptors modulates the activity of downstream signaling pathways, influencing various cellular processes.
Cellular Effects
EMD 386088 hydrochloride affects various types of cells and cellular processes by modulating 5-HT6 receptor activity. In neuronal cells, the compound enhances cognitive functions by improving memory and learning capabilities . It influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, leading to changes in gene expression and cellular metabolism. EMD 386088 hydrochloride’s impact on cell function includes alterations in neurotransmitter release and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of EMD 386088 hydrochloride involves its binding to 5-HT6 receptors, which are G protein-coupled receptors (GPCRs). Upon binding, the compound activates the receptor, leading to the activation of adenylate cyclase and an increase in intracellular cAMP levels . This activation triggers a cascade of downstream signaling events, including the phosphorylation of protein kinase A (PKA) and the modulation of gene expression. EMD 386088 hydrochloride’s effects at the molecular level also include the inhibition of certain enzymes and the activation of specific transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EMD 386088 hydrochloride change over time. The compound is stable under desiccating conditions and can be stored at room temperature for up to 12 months . Over time, EMD 386088 hydrochloride may undergo degradation, affecting its potency and efficacy. Long-term studies have shown that the compound’s effects on cellular function, such as memory enhancement, persist over extended periods, although the magnitude of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of EMD 386088 hydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and improves memory performance . At higher doses, EMD 386088 hydrochloride may exhibit toxic or adverse effects, including impaired motor coordination and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
EMD 386088 hydrochloride is involved in various metabolic pathways, primarily through its interaction with 5-HT6 receptors. The compound influences metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . EMD 386088 hydrochloride’s effects on metabolite levels include alterations in serotonin and dopamine concentrations, which are critical for maintaining normal brain function.
Transport and Distribution
Within cells and tissues, EMD 386088 hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s localization is influenced by its interaction with 5-HT6 receptors, which are predominantly expressed in the central nervous system . EMD 386088 hydrochloride’s accumulation in neuronal tissues enhances its therapeutic effects, although its distribution may vary depending on the route of administration and dosage.
Subcellular Localization
EMD 386088 hydrochloride’s subcellular localization is primarily within the plasma membrane, where 5-HT6 receptors are located. The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles . EMD 386088 hydrochloride’s localization within synaptic membranes is crucial for its role in modulating neurotransmitter release and synaptic plasticity.
Vorbereitungsmethoden
Die Synthese von EMD 386088 Hydrochlorid umfasst mehrere Schritte. Der Schlüsselzwischenprodukt, 5-Chlor-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-Indol, wird durch eine Reihe von Reaktionen synthetisiert, darunter Halogenierung, Alkylierung und Cyclisierung. Das Endprodukt wird durch Reaktion des Zwischenprodukts mit Salzsäure unter Bildung des Hydrochloridsalzes erhalten . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Schritte, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
EMD 386088 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohle. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
EMD 386088 Hydrochlorid ist aufgrund seiner hohen Affinität für den 5-Hydroxytryptamin-Rezeptor 6 und seiner dualen Wirkung als Dopamin-Wiederaufnahmehemmer einzigartig. Ähnliche Verbindungen umfassen:
ST-1936: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakologischen Eigenschaften.
Tepirindol: Eine Verbindung mit überlappenden Rezeptor-Zielstrukturen, aber unterschiedlicher chemischer Struktur.
Diese Vergleiche unterstreichen die Einzigartigkeit von this compound in Bezug auf seine Rezeptoraffinität und seinen dualen Wirkmechanismus.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNDUWIZDYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719336 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171123-46-8 | |
| Record name | 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171123-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1171123-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMD-386088 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6WU3NK3K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)










![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

